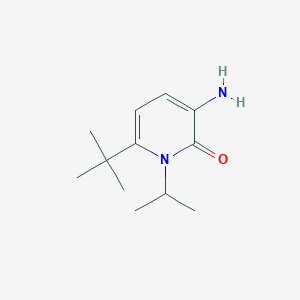
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a piperidine ring substituted with ethyl and dimethyl groups, as well as an aldehyde functional group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylpiperidine and ethylating agents.
Ethylation: The piperidine ring is ethylated at the 1-position using ethylating agents under controlled conditions.
Oxidation: The resulting intermediate undergoes oxidation to introduce the aldehyde functional group at the 4-position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo substitution reactions, where the ethyl or dimethyl groups are replaced with other functional groups using appropriate reagents.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or Schiff bases when reacted with primary amines.
Applications De Recherche Scientifique
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioethers. These reactions are crucial in various biochemical processes and synthetic pathways .
Comparaison Avec Des Composés Similaires
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine-4-carbaldehyde: Lacks the ethyl group at the 1-position, resulting in different reactivity and applications.
1-Ethyl-2,6-dimethylpiperidine-4-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different chemical behavior and uses.
1-Ethyl-2,6-dimethylpiperidine-4-carboxylic acid:
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-ethyl-2,6-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-4-11-8(2)5-10(7-12)6-9(11)3/h7-10H,4-6H2,1-3H3 |
Clé InChI |
HVADCOLGZQIWQN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(CC(CC1C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)



![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)

![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)

![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)


